2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine
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Overview
Description
2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a reaction, which involves the reaction of an imine with a ketene.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Dimethylation: The final step involves the dimethylation of the nitrogen atom using dimethyl sulfate or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is typically a ketone or an aldehyde.
Reduction: The major product is an amine.
Substitution: The major product is a substituted azetidine derivative.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
Comparison with Similar Compounds
Similar Compounds
1-Benzylazetidin-3-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of the dimethylamino group.
N-Benzyl-3-(hydroxymethyl)azetidine: Another similar compound with a hydroxymethyl group.
Uniqueness
2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine is unique due to its dimethylamino group, which imparts different chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-(1-benzylazetidin-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H22N2/c1-15(2)9-8-14-11-16(12-14)10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
InChI Key |
WEWCZOLYOCMQJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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